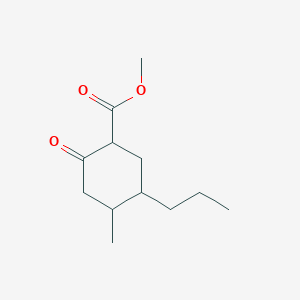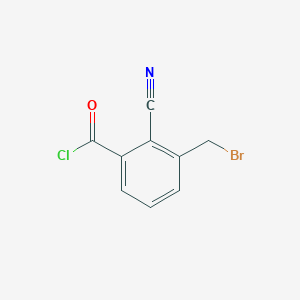![molecular formula C26H43N3O2 B12628925 N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine CAS No. 919511-07-2](/img/structure/B12628925.png)
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and an octyl chain attached to a piperidine ring. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclohexyl group: This step often involves a nucleophilic substitution reaction where a cyclohexyl halide reacts with the piperidine ring.
Attachment of the nitrophenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a nitrophenyl compound.
Addition of the octyl chain: This step typically involves a nucleophilic substitution reaction where an octyl halide reacts with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of high-pressure reactors, continuous flow systems, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common electrophiles include alkyl halides and acyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclohexyl-1-[(4-methylphenyl)methyl]-N-octylpiperidin-4-amine
- N-Cyclohexyl-1-[(4-chlorophenyl)methyl]-N-octylpiperidin-4-amine
- N-Cyclohexyl-1-[(4-fluorophenyl)methyl]-N-octylpiperidin-4-amine
Uniqueness
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
919511-07-2 |
|---|---|
Formule moléculaire |
C26H43N3O2 |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
N-cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine |
InChI |
InChI=1S/C26H43N3O2/c1-2-3-4-5-6-10-19-28(24-11-8-7-9-12-24)25-17-20-27(21-18-25)22-23-13-15-26(16-14-23)29(30)31/h13-16,24-25H,2-12,17-22H2,1H3 |
Clé InChI |
ZPDJDKYHDNXXGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(C1CCCCC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


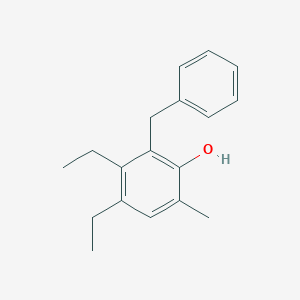
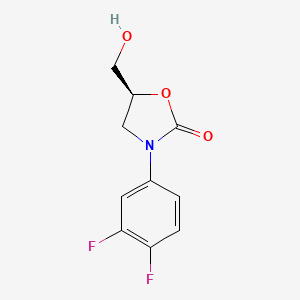

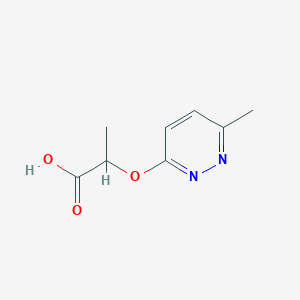
![9-oxabicyclo[6.1.0]non-6-en-2-one](/img/structure/B12628882.png)
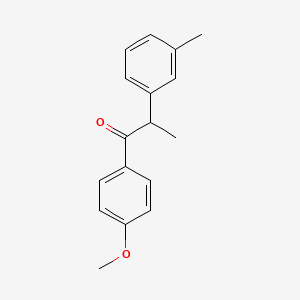
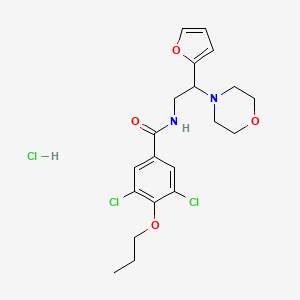
![Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628906.png)
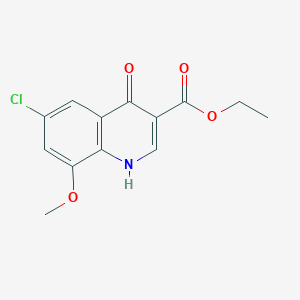
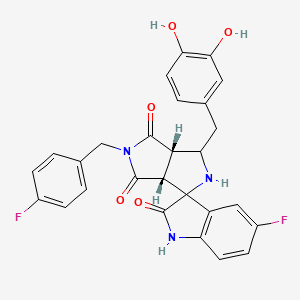
![[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12628922.png)
